(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
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Overview
Description
(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring structure, which is substituted with hydroxymethyl and diol groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine derivatives.
Diol Formation: The formation of the diol groups can be accomplished through oxidation reactions, where specific oxidizing agents are used to introduce the hydroxyl groups at the desired positions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the diol groups into corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl and diol groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol: The free base form of the compound without the hydrochloride salt.
(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol acetate: An ester derivative with different solubility and stability properties.
Uniqueness
(2S,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxymethyl and diol groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVJCJRMKIVLJ-VEGRVEBRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](N1)CO)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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